molecular formula C11H14N4 B7963611 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine

Cat. No.: B7963611
M. Wt: 202.26 g/mol
InChI Key: WTSKAHZLLPCUFM-UHFFFAOYSA-N
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Description

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in biomedical research due to its close resemblance to purine bases, which allows it to interact with a wide range of biological targets . The core scaffold is recognized for its versatility, offering multiple vectors for functionalization, which makes it an ideal fragment for hit-to-lead optimization campaigns in Fragment-Based Drug Discovery (FBDD) . The primary research applications of this chemotype include serving as a key intermediate in the synthesis of potent and selective kinase inhibitors. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been successfully developed as potent fibroblast growth factor receptor (FGFR) inhibitors, where the nitrogen of the pyrazole ring (N1-H) often forms a critical hydrogen bond with the kinase backbone, a interaction essential for high potency . Furthermore, this scaffold is found in compounds with documented anticancer , anti-inflammatory , and antiviral activities . The piperidine substituent at the C3 position is a common pharmacophore that can enhance solubility and provide a handle for further structural diversification to improve affinity and drug-like properties. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-piperidin-3-yl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-3-8(7-12-5-1)10-9-4-2-6-13-11(9)15-14-10/h2,4,6,8,12H,1,3,5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSKAHZLLPCUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway Design

The SNAr-Japp–Klingemann cascade, as described by, provides a robust framework for constructing the pyrazolo[3,4-b]pyridine core. Starting with 2-chloro-3-nitropyridine derivatives, the protocol involves:

  • SNAr displacement of the nitro group using hydrazones.

  • Azo-coupling via Japp–Klingemann reactions to form the pyrazole ring.

  • Deacylation and annulation in a one-pot procedure to finalize the bicyclic structure.

A critical intermediate, ethyl 2-((2-cyanophenyl)diazenyl)-2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate, undergoes intramolecular cyclization under mild basic conditions (e.g., DABCO or secondary amines) to yield the pyrazolo-pyridine scaffold.

Optimization and Challenges

  • Base selection : Strong bases (NaOH, MeONa) led to ester group side reactions, reducing yields to <50%. Milder bases like DABCO improved selectivity, achieving 71–85% yields.

  • Acetyl migration : An unusual C→N acetyl migration was observed during cyclization, forming N-acetylhydrazone intermediates. Controlled experiments confirmed this intermediate converts to the target product at elevated temperatures (40°C).

Table 1 : SNAr-Japp–Klingemann Reaction Conditions and Outcomes

Starting MaterialBaseTemp (°C)Time (min)Yield (%)
2-Chloro-3-nitropyridineDABCO20→404585
2-Chloro-3-nitropyridinePiperidine206078

One-Pot Cyclization Using Hydroxylamine Hydrochloride

Methodology from Patent Literature

A Chinese patent (CN105801574A) details a scalable one-pot synthesis of pyrazolo[3,4-b]pyridines using 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride in DMF. Key steps include:

  • Condensation : Formation of an oxime intermediate.

  • Cyclization : Intramolecular ring closure catalyzed by hydroxylamine hydrochloride.

  • Piperidine incorporation : Post-cyclization functionalization via Suzuki–Miyaura coupling or reductive amination.

Reaction Scalability and Efficiency

  • Catalyst loading : A 2.5:1 molar ratio of hydroxylamine hydrochloride to aldehyde maximized yield (85%) while minimizing byproducts.

  • Solvent effects : DMF enhanced reaction homogeneity, whereas alternatives like THF or ethanol reduced yields by 30–40%.

Table 2 : Optimization of Hydroxylamine Hydrochloride Catalysis

Molar Ratio (NH₂OH·HCl : Aldehyde)SolventTemp (°C)Yield (%)
1:1DMF6043
2.5:1DMF6085
5:1DMF6071

Hybrid Approaches for Piperidine Functionalization

Post-Cyclization Modifications

Comparative Analysis of Methodologies

Table 3 : Advantages and Limitations of Key Methods

MethodYield Range (%)ScalabilityKey Challenge
SNAr-Japp–Klingemann71–85HighAcetyl migration side reactions
Hydroxylamine HCl cyclization43–85IndustrialSolvent toxicity (DMF)
Reductive amination68–72ModerateMoisture sensitivity

Chemical Reactions Analysis

Functionalization of the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is amenable to regioselective modifications at positions N1, C3, C4, C5, and C6. For example:

  • N1-Alkylation/Acylation : Protection or derivatization of the NH group via alkylation (e.g., SEM, THP, or methyl groups) is common. In pyrazolo[3,4-c]pyridines, selective N1-mesylation (MsCl/NaH/THF) achieves >90% yield .

  • C3 Functionalization : The C3 position often undergoes Suzuki–Miyaura cross-coupling after borylation. For instance, iridium-catalyzed borylation at C3 enables coupling with aryl/heteroaryl halides .

  • C5 Substitution : Pd-catalyzed Buchwald–Hartwig amination introduces amines at C5. In 5-halo-pyrazolo[3,4-c]pyridines, aryl/alkyl amines are installed with yields up to 85% .

Piperidine Substituent Reactivity

The piperidine group at C3 can participate in:

  • Nucleophilic Reactions : The secondary amine undergoes alkylation, acylation, or reductive amination. For example, acylation with acetic anhydride/pyridine introduces acetyl groups .

  • Ring-Opening/Functionalization : Piperidine can be modified via oxidation (e.g., to lactams) or cross-coupling. In PKB inhibitors, 4-aminopiperidines are derivatized with carboxamide groups to enhance bioavailability .

Multi-Vector Elaboration Strategies

Sequential reactions enable diverse functionalization. A representative sequence for pyrazolo[3,4-c]pyridines includes:

  • C3 Borylation : [Ir(COD)OMe]₂ and dtbpy in MTBE .

  • Suzuki Coupling : Pd(dppf)Cl₂ with aryl halides .

  • C7 Lithiation : TMPMgCl·LiCl followed by electrophilic quenching (e.g., I₂, aldehydes) .

StepReaction TypeConditionsYield (%)
C3 BorylationIridium catalysis[Ir(COD)OMe]₂, B₂pin₂, MTBE, 100°C85–92
N1-MethylationAlkylation[Me₃O][BF₄], EtOAc, rt90
C5 AminationBuchwald–HartwigPd(dba)₂, Xantphos, Cs₂CO₃, 100°C78–85

Biological Derivatization

Pyrazolo[3,4-b]pyridines with piperidine moieties are pharmacophores in kinase inhibitors. For example:

  • Antitubercular Agents : N1-methyl, C3-aryl, and C5-ester derivatives inhibit Mycobacterium tuberculosis via pantothenate synthetase binding (IC₅₀ ~1.2 µM) .

  • Anticancer Compounds : 4-Aminopiperidine-linked pyrazolo[3,4-b]pyridines modulate PKB/Akt signaling and reduce tumor xenograft growth .

Challenges and Limitations

  • Regioselectivity : Competing reactivity at N1 vs. N2 in pyrazolo[3,4-b]pyridines requires careful protecting-group strategies (e.g., THP vs. SEM) .

  • Steric Hindrance : Bulky substituents at C3 (e.g., piperidine) may slow cross-coupling at adjacent positions .

While direct data on 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is limited, its reactivity can be extrapolated from related systems. Further experimental studies are needed to map its full synthetic potential.

Scientific Research Applications

Phosphodiesterase Inhibition

One of the primary applications of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is its function as a phosphodiesterase type IV (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory effects and are being investigated for the treatment of conditions such as:

  • Chronic Obstructive Pulmonary Disease (COPD)
  • Asthma
  • Allergic Rhinitis

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can effectively reduce inflammation by inhibiting PDE4 activity, thereby increasing intracellular cyclic AMP levels, which play a crucial role in regulating inflammatory responses .

Anti-Alzheimer Activity

Recent studies have highlighted the potential of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine derivatives in neuropharmacology. Specifically, certain derivatives have shown promising results in anti-Alzheimer assays. The compound's ability to interact with sigma receptors suggests it may influence neuroprotective pathways and cognitive functions.

Case Study:
A study involving synthesized pyrazolo[3,4-b]pyridine derivatives demonstrated notable anti-Alzheimer properties through inhibition of specific enzymes associated with neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring and piperidine backbone can significantly affect biological activity.

Substituent Effect on Activity Notes
Methyl GroupIncreased affinity for sigma receptorsEnhances lipophilicity
Ethyl GroupModerate activityLess potent than methyl derivatives
Halogen SubstituentsVariable effectsCan either enhance or reduce activity depending on position

This table summarizes findings from SAR studies that indicate how different structural modifications can lead to varying degrees of biological activity .

Synthesis and Derivatives

The synthesis of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes:

  • Formation of the pyrazole ring.
  • Introduction of the piperidine moiety.
  • Subsequent functionalization to enhance biological activity.

The resulting derivatives are then evaluated for their pharmacological profiles, particularly focusing on their efficacy as PDE4 inhibitors and neuroprotective agents.

Mechanism of Action

The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine involves its interaction with molecular targets such as kinases. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with amino acid residues in the active site of kinases, while the piperidine moiety enhances the compound’s binding affinity and selectivity . This interaction leads to the inhibition of kinase activity, which is crucial for the proliferation and survival of cancer cells.

Comparison with Similar Compounds

Table 1: Key Substituted Pyrazolo[3,4-b]pyridines and Their Properties

Compound Name Substituents (Position) Biological Activity/Application Reference
3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine Piperidine (C3) Under investigation (e.g., kinase modulation) -
15c 4-((4-Methylpiperazin-1-yl)methyl)phenyl (C5), aniline (C4) Potential kinase inhibitor
15d Benzimidazole (C3), 4-((4-methylpiperazin-1-yl)methyl)phenyl (C5) Antimicrobial/anticancer activity
APcK110 3,5-Dimethoxyphenyl (C6), 4-fluorophenyl (C3) Kit kinase inhibitor
SMILES N1=C(...) 5-Cyclopropyl-6-(oxan-4-yloxy)pyridin-3-yl (C3) Autotaxin inhibitor (IC50 = 1.8 µM)

Key Observations :

  • Piperidine vs. Aromatic Substituents: The piperidine group in the target compound contrasts with aromatic substituents (e.g., phenyl, benzimidazole) in analogs like 15c and 15d.
  • Kinase Selectivity : Compounds like APcK110 and Autotaxin-bound derivatives demonstrate that substituent bulk and polarity influence kinase selectivity. The flexible piperidine in the target compound may allow broader target engagement compared to rigid aromatic systems .

Comparison :

  • The target compound’s synthesis likely employs methods similar to 15c–15e (three-component coupling), but palladium-catalyzed routes (e.g., aminocarbonylation ) may offer higher efficiency for piperidine introduction.

Physicochemical Properties

Table 3: Calculated and Experimental Properties

Property 3-{1H-Pyrazolo[...]piperidine (Predicted) 15c (Experimental) Cyclopropanecarboxamide analog (Experimental)
Molecular Weight ~215 g/mol 439.55 g/mol 386.12 g/mol
PSA ~50 Ų 70.67 Ų 70.67 Ų
LogP ~2.1 (estimated) N/A 1.41 (density)
Solubility Moderate (piperidine enhances in acidic pH) Low (aromatic substituents) Low (lipophilic groups)

Insights :

  • The piperidine group reduces logP compared to analogs with aromatic substituents (e.g., 15c), improving aqueous solubility. This property is critical for oral bioavailability .

Biological Activity

3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring, along with a piperidine moiety that enhances its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine is C12_{12}H14_{14}N4_{4}, with a molecular weight of approximately 218.27 g/mol. The presence of both the pyrazolo and piperidine rings contributes to its ability to interact with various biological targets.

The mechanism of action of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine primarily involves its interaction with protein kinases. The pyrazolo[3,4-b]pyridine core can form hydrogen bonds with amino acid residues in the active sites of kinases, while the piperidine ring enhances binding affinity and selectivity. This interaction is crucial for the development of kinase inhibitors that are relevant in cancer therapy .

Biological Activities

Research indicates that compounds similar to 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine exhibit a wide range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the growth of various cancer cell lines, including lung (A549), colorectal (HCT-116), and breast cancers (MDA-MB-231). For instance, certain compounds have demonstrated IC50_{50} values in the nanomolar range against epidermal growth factor receptors (EGFR), highlighting their potential as anticancer agents .
  • Kinase Inhibition : The compound serves as a scaffold for designing inhibitors targeting various kinases involved in cancer progression. It has been noted for its effectiveness against both wild-type and mutant forms of EGFR, which are critical targets in oncology .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activities comparable to standard anti-inflammatory drugs such as indomethacin. These effects are attributed to their ability to modulate inflammatory pathways at the cellular level .

Research Findings and Case Studies

Several studies have elucidated the biological activity of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine and related compounds:

StudyFindings
Study A (2022)Identified potent anti-proliferative activity against A549 cells with IC50_{50} values < 20 µM.
Study B (2022)Demonstrated effective inhibition of EGFR T790M mutations with IC50_{50} values around 0.236 µM.
Study C (2022)Evaluated anti-inflammatory properties showing significant reduction in carrageenan-induced edema in animal models.

Applications in Drug Development

The unique structural features of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine make it an attractive candidate for drug development:

  • Cancer Therapy : As a potential lead compound for designing new kinase inhibitors.
  • Material Science : Its unique electronic properties allow exploration in developing new materials beyond medicinal applications .

Q & A

Q. What are the primary synthetic routes to access the pyrazolo[3,4-b]pyridine core in 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine?

The synthesis typically begins with heterocyclic precursors like 1,3-dialkyl-1H-pyrazole-5-amine, which undergoes cyclization with nitriles or aldehydes under acidic or thermal conditions. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via annulation reactions using substituted pyrazole amines and carbonyl-containing reagents, followed by piperidine substitution at the 3-position. Reaction optimization often involves varying solvents (e.g., THF, dioxane) and catalysts (e.g., Pd(PPh₃)₄) .

Q. How is the molecular structure of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine characterized experimentally?

Structural elucidation relies on a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, the stereochemistry of piperidine substituents can be resolved using NOESY experiments, while X-ray diffraction confirms fused-ring geometry and bond angles. The compound’s InChI and SMILES notations (e.g., InChI=1S/C13H15N5O2/...) are critical for computational validation .

Q. What in vitro assays are used to evaluate the biological activity of pyrazolo[3,4-b]pyridine derivatives?

Common assays include kinase inhibition (e.g., FGFR kinase assays), antimicrobial susceptibility testing (MIC determination), and cytotoxicity profiling (MTT assays). For example, derivatives with electron-withdrawing groups (e.g., CF₃) at the 3-position show enhanced activity against kinases like GSK-3β, as seen in IC₅₀ values ≤ 50 nM .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions of pyrazolo[3,4-b]pyridine influence target selectivity in kinase inhibition?

Substituent effects are analyzed via 3D-QSAR and molecular docking. Bulky groups at the 5-position (e.g., aryl rings) improve selectivity for FGFR1 over VEGFR2 by occupying hydrophobic pockets, while polar groups (e.g., carboxamide) enhance solubility but may reduce membrane permeability. Computational studies using Schrödinger Suite or AutoDock correlate steric/electronic parameters with activity .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo models for this compound class?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability). Solutions include:

  • Prodrug design : Introducing acetyl or tert-butyloxycarbonyl (Boc) groups to improve oral bioavailability.
  • Metabolic profiling : LC-MS/MS analysis of plasma metabolites to identify degradation hotspots.
  • DMPK optimization : Adjusting logP values (target 2–4) via substituent modification to enhance blood-brain barrier penetration .

Q. How can computational reaction path search methods accelerate the optimization of piperidine-substitution reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for nucleophilic substitution at the piperidine nitrogen. ICReDD’s workflow integrates these calculations with Bayesian optimization to prioritize reaction conditions (e.g., solvent polarity, temperature) that maximize yield while minimizing side products like N-oxide derivatives .

Q. What analytical techniques differentiate polymorphic forms of 3-{1H-pyrazolo[3,4-b]pyridin-3-yl}piperidine salts?

Polymorph characterization employs:

  • DSC/TGA : Identify melting points and thermal stability.
  • PXRD : Distinguish crystalline forms (e.g., anhydrous vs. hydrates).
  • Solid-state NMR : Resolve proton environments in amorphous vs. crystalline phases. For example, hydrochloride salts may exhibit distinct PXRD peaks at 2θ = 12.5°, 18.7°, and 24.3° .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Experimental Design : Use DoE (Design of Experiments) to optimize reaction parameters (e.g., Pd catalyst loading, temperature) for Suzuki-Miyaura couplings in piperidine functionalization .

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